3,5-Bis((4-chlorobenzyl)thio)-1,2,4-thiadiazole
Description
3,5-Bis((4-chlorobenzyl)thio)-1,2,4-thiadiazole is a sulfur- and nitrogen-containing heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted at the 3- and 5-positions with (4-chlorobenzyl)thio groups. This compound, synthesized via coupling reactions involving 3,5-dichloro-1,2,4-thiadiazole and 4-chlorobenzyl thiol derivatives, is a white crystalline solid with a molecular formula of $ \text{C}{16}\text{H}{12}\text{Cl}2\text{N}2\text{S}_3 $. Structural characterization via $ ^1\text{H} $-NMR and $ ^{13}\text{C} $-NMR confirms the presence of aromatic protons (δ 7.2–7.4 ppm) and methylene groups (δ 4.2–4.4 ppm) adjacent to sulfur atoms . Elemental analysis aligns with calculated values for carbon, hydrogen, chlorine, nitrogen, and sulfur content, validating its purity .
Properties
IUPAC Name |
3,5-bis[(4-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-16(23-20-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFSLWNLOURZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC(=N2)SCC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330551-83-2 | |
| Record name | 3,5-BIS((4-CHLOROBENZYL)THIO)-1,2,4-THIADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((4-chlorobenzyl)thio)-1,2,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride with 3,5-dimercapto-1,2,4-thiadiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((4-chlorobenzyl)thio)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of new thiadiazole derivatives with different substituents.
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-Chlorobenzyl chloride | Reflux with sodium hydroxide |
| 2 | 3,5-Dimercapto-1,2,4-thiadiazole | Ethanol or methanol as solvent |
Antimicrobial Properties
3,5-Bis((4-chlorobenzyl)thio)-1,2,4-thiadiazole has shown significant antimicrobial activity against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
- Antibacterial Activity : The compound demonstrates potent antibacterial effects with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations .
- Antifungal Activity : It also exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .
Anticancer Potential
Research highlights the anticancer potential of thiadiazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cell lines:
- Cell Lines Tested : Studies have reported decreased viability in various cancer cell lines including leukemia and melanoma cells .
- Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets that disrupt cellular processes essential for cancer cell survival .
Industrial Applications
In addition to its biological applications, this compound serves as a valuable building block in synthetic chemistry. It is utilized in the development of more complex molecules and specialty chemicals .
Study on Antimicrobial Activity
A study conducted by Mahendrasinh et al. evaluated various thiadiazole derivatives for their antimicrobial activities against standard strains using disc diffusion methods. The results indicated that compounds similar to this compound exhibited significant antibacterial and antifungal activity .
Anticancer Evaluation
In a comparative study on novel thiadiazoles for anticancer activity published in a peer-reviewed journal, researchers demonstrated that compounds containing thiadiazole rings showed cytotoxic effects on human cancer cell lines while sparing normal cells . This reinforces the therapeutic potential of this compound in cancer treatment.
Mechanism of Action
The mechanism of action of 3,5-Bis((4-chlorobenzyl)thio)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the thiadiazole ring’s ability to interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Dependent Bioactivity
The bioactivity of 1,2,4-thiadiazoles is highly sensitive to substituent variations. Below is a comparative analysis:
Table 1: Comparison of Key 1,2,4-Thiadiazole Derivatives
Key Observations
Substituent Position and Halogen Effects :
- Chlorine vs. Bromine : The 4-bromobenzylthio analog (CID 3126448) shares structural similarity with the target compound but exhibits higher molecular weight and lipophilicity due to bromine’s larger atomic radius. This may enhance bioavailability but requires empirical validation .
- Para-Substitution Advantage : The para-substituted 4-chlorobenzyl group in the target compound likely offers superior steric and electronic compatibility with biological targets compared to ortho- (2-chlorophenyl, 3e) or meta-substituted analogs .
Anticancer Activity: The diiodo derivative (1) demonstrates notable cytostatic effects, highlighting iodine’s role in enhancing electrophilicity and DNA interaction . In contrast, the target compound’s bioactivity remains underexplored but is inferred from its structural resemblance to active analogs like 4h, which combines indolyl and chlorobenzyl groups for maximal cytotoxicity .
Antimicrobial vs. Anticancer Applications :
- Bis(chloromethylthio) derivatives (e.g., 3,5-bis(chloromethylthio)-1,2,4-thiadiazole) exhibit broad-spectrum antimicrobial activity, suggesting that alkylthio substituents favor interactions with microbial enzymes . Conversely, arylthio/heteroarylthio groups (e.g., in 4h or diiodo derivatives) are more associated with anticancer mechanisms .
Biological Activity
3,5-Bis((4-chlorobenzyl)thio)-1,2,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. Thiadiazoles have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of the biological activity of this compound based on recent research findings.
Chemical Structure
The compound's structure is characterized by a thiadiazole ring substituted with two 4-chlorobenzylthio groups. This configuration is crucial for its biological activity as it enhances lipophilicity and cellular permeability.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole nucleus exhibit significant activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Studies have shown that this compound demonstrates potent antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of bacterial growth at low concentrations .
- Antifungal Activity : The compound also exhibits antifungal properties against common fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focal point in recent studies. This compound has shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : It has been evaluated against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The compound exhibited significant cytotoxic effects with IC50 values indicating effective cell growth inhibition .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Detailed studies have shown that the compound activates caspase pathways leading to programmed cell death in cancer cells .
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,5-disubstituted 1,2,4-thiadiazoles like 3,5-Bis((4-chlorobenzyl)thio)-1,2,4-thiadiazole?
- Methodological Answer : The most widely used methods include:
- Oxidative dimerization of thioamides using green oxidants like molecular oxygen in aqueous media, which avoids toxic solvents and achieves moderate-to-high yields .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated thiadiazole precursors. For example, 3,5-dichloro-1,2,4-thiadiazole reacts with arylboronic acids under controlled temperatures to introduce aryl groups regioselectively .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : NMR (<sup>1</sup>H/<sup>13</sup>C) confirms substituent integration and electronic environments. For example, aromatic protons in 4-chlorobenzyl groups appear as distinct doublets in <sup>1</sup>H NMR . IR identifies thioether (C-S) and thiadiazole ring vibrations .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks and isotopic patterns (e.g., chlorine isotopes) .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, confirming regiochemistry and non-covalent interactions (e.g., π-stacking in aryl derivatives) .
Q. What biological activities have been reported for structurally related 1,2,4-thiadiazole derivatives?
- Methodological Answer :
- Anticancer Activity : Derivatives like 3,5-bis(indolyl)-1,2,4-thiadiazoles show cytotoxicity against melanoma (A2058) and glioma (U87) cell lines via apoptosis induction .
- Enzyme Inhibition : 3,5-Bis(pyridin-3-yl)-1,2,4-thiadiazole inhibits aromatase (a cancer target) with IC50 values comparable to letrozole .
- Immunomodulation : Thiadiazoles act as sphingosine 1-phosphate receptor agonists, relevant for autoimmune diseases like multiple sclerosis .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for regioselective substitution in 3,5-dihalo-1,2,4-thiadiazoles?
- Methodological Answer :
- Temperature Control : At room temperature, 3,5-dichloro-1,2,4-thiadiazole reacts selectively at the C5 position with arylboronic acids, while reflux (e.g., in toluene) enables bis-substitution .
- Catalyst Systems : Pd(PPh3)4/K2CO3 in THF achieves >80% yield for mono-substitution. Sequential coupling with different boronic acids produces asymmetric derivatives .
- Monitoring Isomerization : Bis-substituted products may isomerize (e.g., 1,2,4- to 1,3,4-thiadiazole), requiring HPLC or <sup>1</sup>H NMR tracking .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Cell Line Variability : Use standardized cell panels (e.g., NCI-60) to compare cytotoxicity profiles. For example, 3,5-diiodo-1,2,4-thiadiazole is potent against PC-3 prostate cancer but inactive in HepG2 liver carcinoma .
- Isomer Separation : Chromatographically resolve thiadiazole isomers (e.g., 1,2,4- vs. 1,3,4-) to isolate true active species, as mixtures can skew IC50 values .
- Dose-Response Validation : Perform multi-dose assays (e.g., 0.1–100 µM) to confirm activity thresholds and exclude false positives from solvent artifacts .
Q. What computational strategies assist in elucidating structure-activity relationships (SAR) for thiadiazole derivatives?
- Methodological Answer :
- Molecular Docking : Map interactions between this compound and target proteins (e.g., aromatase PDB: 3EQM) using AutoDock Vina. Focus on halogen bonding with 4-chlorobenzyl groups .
- QSAR Modeling : Use descriptors like Hammett σ constants for substituents to correlate electronic effects with bioactivity. For example, electron-withdrawing groups (e.g., Cl) enhance aromatase inhibition .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling or metabolic pathways .
Specialized Applications
Q. Can this compound be applied in materials science?
- Methodological Answer :
- Photonics : Thiadiazole derivatives like DBzTHZ serve as electron-transport hosts in OLEDs, achieving power efficiencies >100 lm/W. Chlorine substituents enhance electron affinity and thermal stability .
- Mechanochemical Synthesis : Solvent-free ball milling can synthesize thiadiazoles with higher regioselectivity and reduced waste compared to solution-phase methods .
Q. What are the challenges in scaling up thiadiazole synthesis for preclinical studies?
- Methodological Answer :
- Purification : Column chromatography is impractical for large batches; optimize recrystallization solvents (e.g., ethanol/water) .
- Toxicity Mitigation : Replace DMSO (used in intermediate steps) with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
